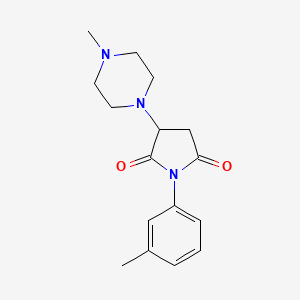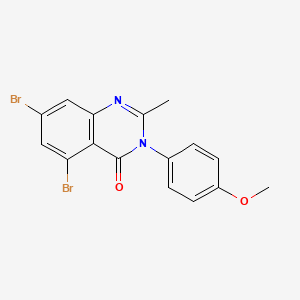![molecular formula C15H24N2O B5118571 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol, also known as PAPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PAPP is a piperazine derivative that has been shown to have anxiolytic and antidepressant effects in animal studies.
Applications De Recherche Scientifique
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. Animal studies have shown that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have analgesic effects and may be useful in the treatment of pain.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol may act as a serotonin receptor agonist, which could explain its anxiolytic and antidepressant effects. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. Animal studies have shown that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol increases the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand the mechanism of action of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol and its effects on the brain. Additionally, studies are needed to determine the safety and efficacy of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in humans. Overall, 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has the potential to be a useful therapeutic agent, but further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol involves the reaction of 1-(2-hydroxyethyl)-4-(2-phenylpropyl)piperazine with thionyl chloride, followed by the addition of ethanol. The resulting product is purified using column chromatography. This synthesis method has been used in several studies and has been shown to yield high purity 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol.
Propriétés
IUPAC Name |
2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14(15-5-3-2-4-6-15)13-17-9-7-16(8-10-17)11-12-18/h2-6,14,18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKDFCALIOQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431478 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)